

CAS number and chemical information for Pyrromethene 597

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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231

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Pyrromethene 597: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to the pyrromethene-BF₂ complex family, also known as BODIPY dyes.[1] Its exceptional photophysical properties, including a strong absorption in the green-yellow region of the spectrum and intense orange-red fluorescence, have established it as a valuable tool in a variety of scientific applications. This technical guide provides an in-depth overview of the chemical information, key performance characteristics, and experimental protocols related to **Pyrromethene 597**, tailored for professionals in research and development.

Chemical and Physical Properties

Pyrromethene 597 is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex.[2] Its core structure consists of a dipyrromethene ligand complexed with a boron difluoride moiety. The bulky t-butyl groups at the 2 and 6 positions contribute to its enhanced photostability and solubility in a range of organic solvents.

Property	Value	Reference
CAS Number	137829-79-9	[2]
Molecular Formula	C ₂₂ H ₃₃ BF ₂ N ₂	[3]
Molecular Weight	374.32 g/mol	[2]
Appearance	Red-orange solid	[4]
Melting Point	255-257 °C	[2]

Spectral and Photophysical Characteristics

Pyrromethene 597 exhibits a high molar absorption coefficient and a significant fluorescence quantum yield, making it an excellent choice for applications requiring bright fluorescence.[5] The absorption and emission maxima are solvent-dependent, a characteristic feature of many fluorescent dyes.

Solvent	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Fluorescence Quantum Yield (Φ_f)	Reference
Ethanol	525	557	6.8×10^4 at 525 nm	0.77	[2]
Methanol	523	-	-	-	[2]
p-Dioxane	526	-	-	-	[2]
N-Methyl-2- Pyrrolidinone (NMP)	525	-	-	-	[2]
2- Phenoxyetha nol (EPH)	529	-	-	-	[2]
1-Phenoxy-2- Propanol (PPH)	528	-	-	-	[2]

Solubility

Pyrromethene 597 demonstrates good solubility in a variety of organic solvents. This property is crucial for its application in different experimental settings, from solution-based assays to incorporation into solid-state matrices.

Solvent (at 25 °C)	Solubility	Reference
Methanol	380 mg/L	[2]
Ethanol	1.5 g/L	[2]
N-Methyl-2-Pyrrolidinone (NMP)	10.1 g/L	[2]
2-Phenoxyethanol (EPH)	7 g/L	[2]
1-Phenoxy-2-Propanol (PPH)	9.2 g/L	[2]
p-Dioxane	9.8 g/L	[2]

Experimental Protocols

Synthesis of Pyrromethene 597

While a detailed, step-by-step synthesis protocol for **Pyrromethene 597** is not readily available in the public domain, the general synthesis of BODIPY dyes involves a two-step, one-pot reaction.[6] The process typically starts with the acid-catalyzed condensation of a substituted pyrrole with a carboxylic acid chloride or anhydride to form a dipyrromethene intermediate.[6] This intermediate is then treated in situ with a boron trifluoride source, such as $\text{BF}_3 \cdot \text{OEt}_2$, in the presence of a non-nucleophilic base like triethylamine to yield the final BODIPY dye.[6] For **Pyrromethene 597**, the likely precursors would be a 3,5-dimethyl-4-t-butyl-pyrrole derivative and a suitable acid chloride or anhydride to form the pentamethylated dipyrromethene core.

General synthesis workflow for BODIPY dyes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) of **Pyrromethene 597** can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

- **Pyrromethene 597**

- Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$)
- Spectrophotometer
- Fluorometer
- Cuvettes (1 cm path length)
- Solvent (e.g., ethanol, spectroscopic grade)

Procedure:

- Prepare a series of dilute solutions of both **Pyrromethene 597** and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
- Integrate the area under the emission spectra for both the sample and the standard.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
- Calculate the quantum yield of **Pyrromethene 597** using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (n_{\text{sample}} / n_{\text{std}})^2$$

where:

- Φ is the quantum yield
- m is the slope of the plot of integrated fluorescence intensity vs. absorbance
- n is the refractive index of the solvent

Workflow for relative quantum yield determination.

Use as a Laser Dye in a Nd:YAG Pumped System

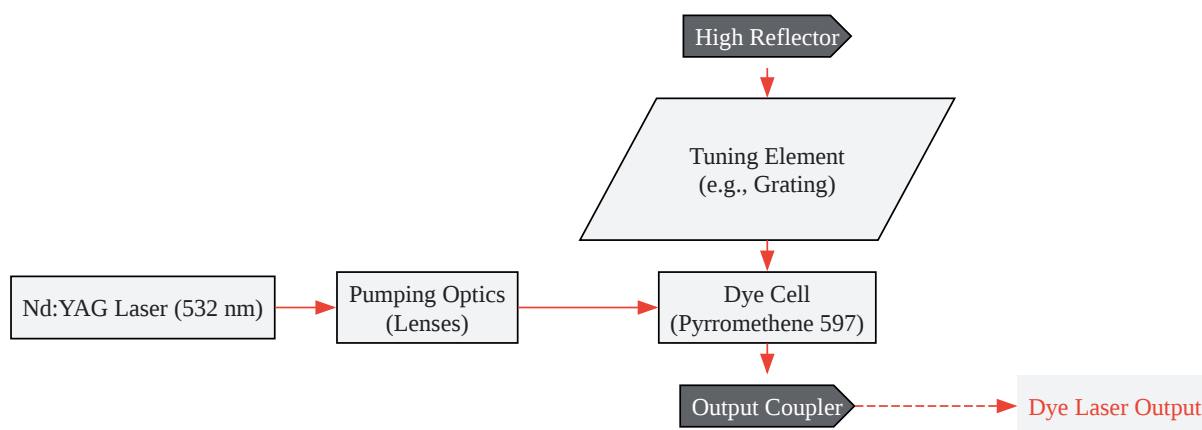
Pyrromethene 597 is widely used as a gain medium in dye lasers, often pumped by the second harmonic (532 nm) of a Nd:YAG laser.

Experimental Setup:

- Pump Laser: Q-switched Nd:YAG laser (532 nm output).
- Dye Solution: **Pyrromethene 597** dissolved in a suitable solvent (e.g., ethanol) at an optimized concentration (typically 10^{-4} to 10^{-3} M).
- Dye Cell: A flowing dye cell to circulate the dye solution and prevent thermal degradation.
- Resonator Cavity: Comprising a high reflector and an output coupler, designed for the desired output wavelength range.
- Tuning Element (optional): A diffraction grating or prism can be included in the cavity to achieve tunable laser output.

Procedure:

- Prepare the **Pyrromethene 597** solution at the desired concentration and fill the dye circulation system.
- Align the Nd:YAG pump beam to transversely or longitudinally pump the dye cell.
- Align the resonator cavity around the dye cell.
- Monitor the output of the dye laser using a power meter and a spectrometer to measure the output power and wavelength.
- Optimize the alignment and dye concentration for maximum output power and desired spectral characteristics.



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Schematic of a Nd:YAG pumped dye laser system.

Safety and Handling

Pyrromethene 597 should be handled with appropriate laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

- Wear protective gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Use in a well-ventilated area.
- Store in a cool, dry, and dark place.

Conclusion

Pyrromethene 597 is a versatile and robust fluorescent dye with significant utility in various scientific fields, particularly in laser applications. Its high fluorescence quantum yield, photostability, and solubility in common organic solvents make it a valuable tool for

researchers. This guide has provided a comprehensive overview of its properties and common experimental procedures to facilitate its effective use in the laboratory.

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